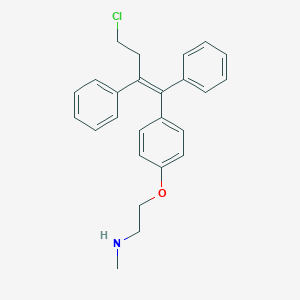

N-Desmethyltoremifene

Cat. No. B010505

M. Wt: 391.9 g/mol

InChI Key: WKJKBQYEFAFHCY-IZHYLOQSSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04996225

Procedure details

A mixture containing 41.0 g of (Z)-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-buten-4-ol hydrochloride, 57.4 g of triphenyl phosphine, 61.6 g of carbon tetrachloride and 500 ml of acetonitrile is refluxed for 1 h. On cooling the product crystallizes out and is collected for filtration. The yield of the hydrochloride is 25.3 g (59%) and m.p. 206°-8° C. The base is liberated from its salt by conventional means giving an oil.

Quantity

41 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl.[C:2]1(/[C:8](/[C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][NH:28][CH3:29])=[CH:21][CH:20]=2)=[C:9](/[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)\[CH2:10]CO)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:49]([Cl:53])(Cl)(Cl)Cl>C(#N)C>[Cl:53][CH2:49][CH2:10][C:9]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)=[C:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][NH:28][CH3:29])=[CH:21][CH:20]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C1(=CC=CC=C1)/C(=C(\CCO)/C1=CC=CC=C1)/C1=CC=C(C=C1)OCCNC

|

|

Name

|

|

|

Quantity

|

57.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

61.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is refluxed for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallizes out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is collected for filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving an oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCCC(=C(C1=CC=C(C=C1)OCCNC)C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04996225

Procedure details

A mixture containing 41.0 g of (Z)-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-buten-4-ol hydrochloride, 57.4 g of triphenyl phosphine, 61.6 g of carbon tetrachloride and 500 ml of acetonitrile is refluxed for 1 h. On cooling the product crystallizes out and is collected for filtration. The yield of the hydrochloride is 25.3 g (59%) and m.p. 206°-8° C. The base is liberated from its salt by conventional means giving an oil.

Quantity

41 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl.[C:2]1(/[C:8](/[C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][NH:28][CH3:29])=[CH:21][CH:20]=2)=[C:9](/[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)\[CH2:10]CO)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:49]([Cl:53])(Cl)(Cl)Cl>C(#N)C>[Cl:53][CH2:49][CH2:10][C:9]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)=[C:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][NH:28][CH3:29])=[CH:21][CH:20]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C1(=CC=CC=C1)/C(=C(\CCO)/C1=CC=CC=C1)/C1=CC=C(C=C1)OCCNC

|

|

Name

|

|

|

Quantity

|

57.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

61.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is refluxed for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallizes out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is collected for filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving an oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCCC(=C(C1=CC=C(C=C1)OCCNC)C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |